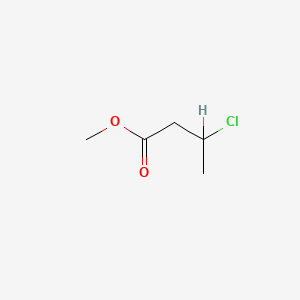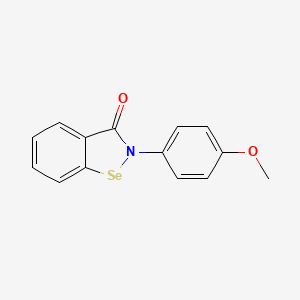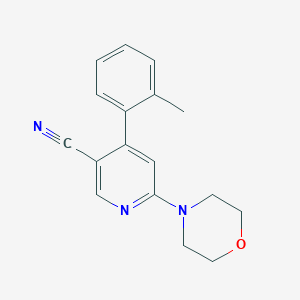
5-Cyano-4-(2-methylphenyl)-2-(4-morpholinyl)pyridine
Descripción general
Descripción
5-Cyano-4-(2-methylphenyl)-2-(4-morpholinyl)pyridine, also known as JNJ-1930942, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound was first synthesized in 2008 and has since been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
Insecticidal Properties
5-Cyano pyridine derivatives have been studied for their potential as insecticides. One study synthesized and tested the insecticidal activity of various pyridine derivatives, including compounds similar to 5-Cyano-4-(2-methylphenyl)-2-(4-morpholinyl)pyridine, against the cowpea aphid. The results indicated significant aphidicidal activities, suggesting potential applications in pest control (Bakhite et al., 2014).
Cardiovascular Research
Pyridine derivatives have been explored for their cardiotonic properties. A study on 5-cyano-4-(4-pyridinyl)-substituted 2(1H)-pyridinethiones revealed compounds with remarkable positive inotropic potency and vasodilator activity. The molecular and crystal structure of these compounds was analyzed, providing insights into their potential as cardiotonic agents (Hagen et al., 1989).
Photophysical Studies
Research has been conducted on the photophysical properties of pyridine compounds, including 2-morpholino pyridine analogs. A study focused on their fluorescence quantum yields in various solvents and the solid state, exploring their potential as highly emissive fluorophores. This research is valuable for developing new materials for optical applications (Hagimori et al., 2019).
Antimicrobial Activities
Certain pyridine derivatives have been evaluated for their antimicrobial properties. A study synthesized 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, assessing their effectiveness against leukemia in vitro and in vivo. These compounds demonstrated significant biological activity, highlighting their potential in antimicrobial and antineoplastic research (Liu et al., 1996).
Propiedades
IUPAC Name |
4-(2-methylphenyl)-6-morpholin-4-ylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13-4-2-3-5-15(13)16-10-17(19-12-14(16)11-18)20-6-8-21-9-7-20/h2-5,10,12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHWTUYCOIGIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2C#N)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459193 | |
| Record name | 5-cyano-4-(2-methylphenyl)-2-(4-morpholinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-4-(2-methylphenyl)-2-(4-morpholinyl)pyridine | |
CAS RN |
825638-01-5 | |
| Record name | 5-cyano-4-(2-methylphenyl)-2-(4-morpholinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one](/img/structure/B3057486.png)



![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butanoate](/img/structure/B3057493.png)




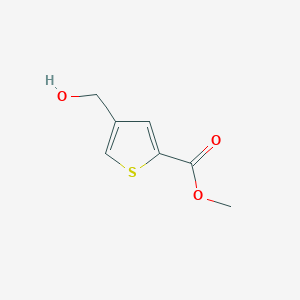
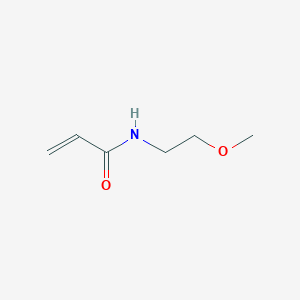
![4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3057502.png)
